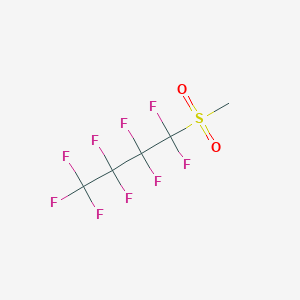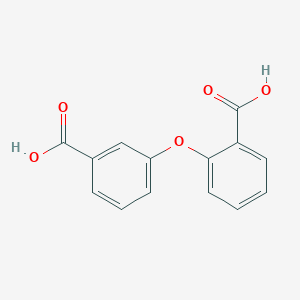
2-(3-Carboxyphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H10O5 It is a derivative of benzoic acid, characterized by the presence of a carboxyphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Carboxyphenoxy)benzoic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of manganese chloride tetrahydrate (MnCl2·4H2O), this compound, 2,2’-bipyridine, sodium hydroxide, and distilled water. The reaction is carried out in a sealed Teflon-lined stainless steel vessel at 160°C for 96 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the hydrothermal synthesis method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2-(3-Carboxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-carboxyphenoxy)benzoic acid depends on its application:
Comparison with Similar Compounds
Similar Compounds
2-(4-Carboxyphenoxy)benzoic acid: Similar structure but with the carboxy group in the para position.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains additional carboxyphenoxy groups, leading to different coordination and electronic properties.
Uniqueness
2-(3-Carboxyphenoxy)benzoic acid is unique due to its specific positioning of the carboxyphenoxy group, which influences its coordination behavior and reactivity. This positioning allows for the formation of diverse coordination polymers with distinct structural and functional properties .
Properties
CAS No. |
74302-25-3 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(3-carboxyphenoxy)benzoic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
JFKBSTBGBNNSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


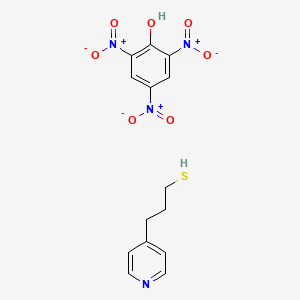
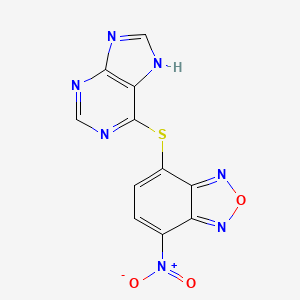
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
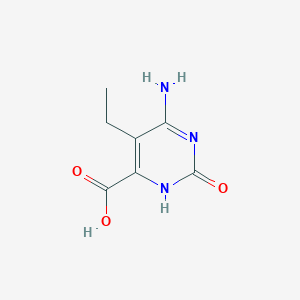
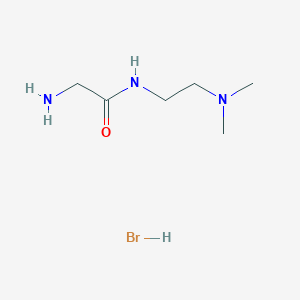
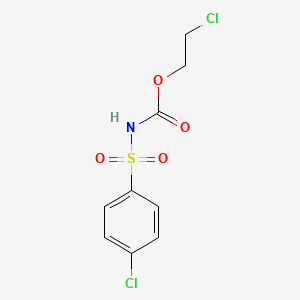
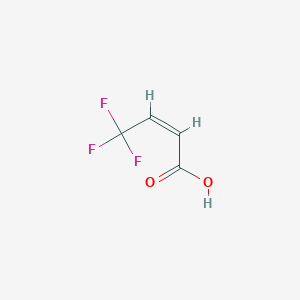

![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
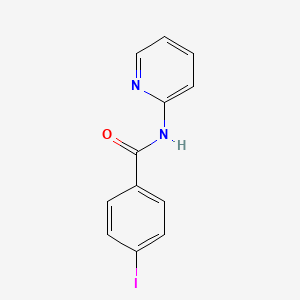
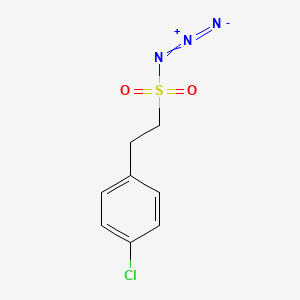
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
